Piperazine, 1-(4-cyclopentylphenyl)-
Description
Piperazine, 1-(4-cyclopentylphenyl)- is a piperazine derivative featuring a cyclopentyl-substituted phenyl ring at the N1 position.
Properties
CAS No. |
113681-96-2 |
|---|---|
Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
1-(4-cyclopentylphenyl)piperazine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17/h5-8,13,16H,1-4,9-12H2 |
InChI Key |
SSBPRECIASNPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Acylation and Subsequent Reduction for Functionalized Derivatives
Beyond the parent compound, Vejdělek and Protiva explored the synthesis of substituted derivatives through acylation reactions. Treating 1-(4-cyclopentylphenyl)piperazine with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane or toluene yielded corresponding amides. These intermediates were then reduced to secondary amines using LiAlH4. For instance:
- Compound VIII : Reduction of the benzamide derivative produced 1-(4-cyclopentylphenyl)-4-benzylpiperazine, which exhibited marginal tranquillizing activity in biological screens.
The yields for these steps are unspecified, but the protocol’s modularity allows for the introduction of diverse functional groups, enabling structure-activity relationship (SAR) studies.
Alkylation Reactions with Halogenated Electrophiles
Alkylation represents another viable route for modifying the piperazine core. Reaction of 1-(4-cyclopentylphenyl)piperazine with benzyl chloride or 4-chloro-1-(4-fluorophenyl)butan-1-one under basic conditions (e.g., potassium carbonate) facilitates N-alkylation. For example:
- Compound IX : Treatment with benzyl chloride in toluene produced 1-(4-cyclopentylphenyl)-4-benzylpiperazine, isolated via filtration and recrystallization.
This method offers flexibility in introducing alkyl or aryl groups but may require optimization to minimize over-alkylation. A related patent (US6639107B1) describes analogous alkylation strategies using sulfonic acid derivatives, though specific yields remain unreported.
Chemical Reactions Analysis
1-(4-cyclopentylphenyl)-piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, sulfonium salts, and aziridines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield piperazinopyrrolidinones, while substitution reactions can produce various substituted piperazines .
Scientific Research Applications
1-(4-cyclopentylphenyl)-piperazine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are known for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also utilized in the development of pharmaceuticals and natural products due to its ability to improve pharmacological and pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 1-(4-cyclopentylphenyl)-piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, piperazine compounds may block acetylcholine at the myoneural junction, further contributing to their neuromuscular effects .
Comparison with Similar Compounds
Substituent Effects on Receptor Affinity and Selectivity
Piperazine derivatives exhibit diverse pharmacological profiles depending on the substituent’s electronic and steric properties:
*Inference: The cyclopentyl group’s bulk may reduce affinity for receptors with smaller binding pockets (e.g., 5-HT1A) but enhance selectivity for receptors accommodating hydrophobic regions (e.g., dopamine D2).
Pharmacological and Metabolic Considerations
Receptor Interactions
- Serotonin Receptors : TFMPP and mCPP are potent 5-HT1B/2C agonists, whereas BZP primarily targets dopamine D2 receptors . The cyclopentylphenyl group’s hydrophobicity may shift selectivity toward lipid-rich receptor subtypes (e.g., 5-HT2A) .
- Dopamine Receptors : Rigidified piperazines (e.g., bridged analogues in ) show high DAT affinity. The cyclopentyl group’s flexibility could reduce DAT binding compared to rigid scaffolds.
Metabolic Stability
- N-Dealkylation : Arylpiperazines like TFMPP undergo CYP3A4-mediated metabolism to active 1-aryl-piperazines, which distribute widely in tissues, including the brain . The cyclopentyl group’s steric hindrance may slow CYP-mediated degradation, extending half-life.
- Hydroxylation : Electron-neutral substituents (e.g., cyclopentyl) are less prone to CYP2D6-mediated oxidation than electron-deficient groups (e.g., -CF3) .
Data Table: Comparative Properties
| Property | 1-(4-cyclopentylphenyl)- | 3-TFMPP | mCPP | BZP |
|---|---|---|---|---|
| Substituent | Cyclopentylphenyl | -CF3 | -Cl | Benzyl |
| Receptor Targets | Inferred: 5-HT/D2 | 5-HT1B/1A | 5-HT2C/1B | D2, 5-HT |
| Metabolic Pathway | CYP3A4 (slow) | CYP3A4/CYP2D6 | CYP3A4/CYP2D6 | CYP3A4 |
| Lipophilicity (LogP) | High (cyclopentyl) | Moderate | Moderate | Moderate |
| Therapeutic Use | Research compound | Neuropharmacology | Neuropharmacology | Illicit drug |
Q & A
Basic Question: What validated analytical methods are available for quantifying 1-(4-cyclopentylphenyl)piperazine in complex matrices?
Answer:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is widely used. For example, a validated method using p-tolylpiperazine as an internal standard (IS) enables precise quantification of structurally similar piperazine derivatives in biological matrices like hair . Derivatization strategies, such as reacting with 1-(2-methoxyphenyl)piperazine to stabilize labile compounds, can enhance detection sensitivity and specificity in environmental or forensic samples . Method validation should include parameters like linearity (R² > 0.99), recovery (>85%), and limits of detection (LOD < 1 ng/mL).
Basic Question: What structural features of 1-(4-cyclopentylphenyl)piperazine influence its physicochemical properties?
Answer:
Key features include:
- Cyclopentylphenyl substituent : Enhances lipophilicity (logP ~3.5), affecting membrane permeability and metabolic stability .
- Piperazine core : Provides a basic nitrogen (pKa ~8.5) for salt formation and solubility optimization in acidic buffers .
- Substituent positioning : The 4-position on the phenyl ring minimizes steric hindrance, favoring receptor binding . Computational tools like molecular docking (AutoDock Vina) can predict interactions with biological targets based on these features.
Advanced Question: How can structure-activity relationship (SAR) studies optimize 1-(4-cyclopentylphenyl)piperazine derivatives for serotonin receptor modulation?
Answer:
- Substituent variation : Replace the cyclopentyl group with fluorophenyl or methoxyphenyl groups to assess affinity for 5-HT₁A/2A receptors. For example, 1-(4-fluorophenyl)piperazine shows higher serotonin release potency (EC₅₀ = 0.8 µM) compared to chlorophenyl analogs .
- Biological assays : Use radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) and functional cAMP assays in HEK293 cells transfected with target receptors .
- Data interpretation : Correlate electronic (Hammett σ constants) and steric (Taft parameters) properties of substituents with IC₅₀ values to guide SAR .
Advanced Question: How should researchers resolve contradictions between in vitro and in vivo activity data for piperazine derivatives?
Answer:
- Metabolic profiling : Conduct liver microsome assays (human/rat) to identify metabolites. For example, cytochrome P450-mediated N-dealkylation can reduce bioavailability in vivo .
- Pharmacokinetic (PK) studies : Compare plasma half-life (t₁/₂) and brain penetration (Kp,uu) using LC-MS/MS. Poor correlation may arise from blood-brain barrier efflux transporters (e.g., P-gp) .
- Dose adjustments : Use allometric scaling (e.g., mg/kg vs. body surface area) to reconcile species-specific discrepancies .
Methodological Question: What synthetic routes are reported for introducing cyclopentylphenyl groups to the piperazine core?
Answer:
- Buchwald-Hartwig amination : React 4-bromophenylcyclopentane with piperazine using Pd(OAc)₂/Xantphos catalyst (yield: 65–75%) .
- Reductive amination : Condense cyclopentylphenyl aldehyde with piperazine in the presence of NaBH₃CN (yield: 50–60%) .
- Purification : Use flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate the product (>95% purity) .
Stability Question: How should researchers assess the stability of 1-(4-cyclopentylphenyl)piperazine under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC-UV .
- Solution stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze at intervals (0, 24, 48 hrs). Instability in PBS (t₁/₂ < 12 hrs) suggests pH-sensitive degradation .
- Storage recommendations : Store as a lyophilized powder at -20°C in argon-filled vials to prevent oxidation .
Advanced Question: What computational tools are effective for predicting the metabolic pathways of 1-(4-cyclopentylphenyl)piperazine?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolites (e.g., hydroxylation at the cyclopentyl ring) .
- Docking simulations : GLIDE SP mode predicts interactions with CYP3A4/2D6 isoforms, highlighting high-risk sites for oxidation .
- Validation : Compare in silico predictions with experimental LC-HRMS data from hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
